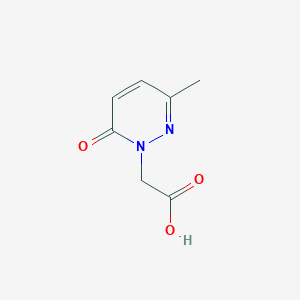

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-3-6(10)9(8-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOXMAGVIUSQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390180 | |

| Record name | (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412018-60-1 | |

| Record name | 3-Methyl-6-oxo-1(6H)-pyridazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412018-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyl-6-oxopyridazin-1(6H)-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Drawing upon established principles of medicinal chemistry and proven experimental methodologies, this document details the synthesis, chemical properties, and potential therapeutic applications of this pyridazinone derivative.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone core is a privileged heterocyclic motif in modern drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[1][2] The inherent structural features of the pyridazinone ring allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, incorporates a key acetic acid side chain at the N1 position, a common strategy to enhance solubility and introduce a handle for further chemical modifications, such as amide or ester formation, to modulate biological activity.[1] This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its potential exploration as a therapeutic agent.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from closely related analogs.

| Property | Value/Information | Source |

| IUPAC Name | 2-(3-Methyl-6-oxopyridazin-1-yl)acetic acid | N/A |

| CAS Number | 412018-60-1 | N/A |

| Molecular Formula | C₇H₈N₂O₃ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| Predicted XlogP | -0.6 | N/A |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | The carboxylic acid moiety suggests potential solubility in aqueous bases and polar organic solvents. | Inferred |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the title compound can be logically approached in a three-step sequence, commencing with the formation of the pyridazinone core, followed by N-alkylation, and culminating in ester hydrolysis. This synthetic strategy is well-precedented for analogous pyridazinone derivatives.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-pyridazin-3(2H)-one

The foundational step involves the cyclocondensation of a γ-keto acid, levulinic acid, with hydrazine.[3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone. Subsequent oxidation affords the aromatic pyridazinone ring.

-

Materials: Levulinic acid, hydrazine hydrate, ethanol, bromine, acetic acid.

-

Procedure:

-

To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and then in an ice bath to precipitate the 6-methyl-4,5-dihydropyridazin-3(2H)-one.

-

Collect the solid by filtration and wash with cold ethanol.

-

Dissolve the dried intermediate in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise until a persistent orange color is observed.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 6-methyl-pyridazin-3(2H)-one.

-

Causality: The use of a γ-keto acid is critical as its 1,4-dicarbonyl equivalence allows for the formation of the six-membered diazine ring upon reaction with the dinucleophilic hydrazine. The oxidation step is necessary to introduce the aromaticity which enhances the stability of the pyridazinone core.

Step 2: Synthesis of Ethyl (3-Methyl-6-oxo-6H-pyridazin-1-yl)acetate

This step involves the N-alkylation of the pyridazinone ring with an appropriate electrophile, ethyl chloroacetate. The reaction is typically carried out in the presence of a base to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity.

-

Materials: 6-Methyl-pyridazin-3(2H)-one, ethyl chloroacetate, anhydrous potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of 6-methyl-pyridazin-3(2H)-one (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in DMF, add ethyl chloroacetate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate.

-

Causality: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a sufficiently strong base to deprotonate the pyridazinone nitrogen without causing unwanted side reactions.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.

-

Materials: Ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate, sodium hydroxide, water, ethanol, hydrochloric acid.

-

Procedure:

-

Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is the desired carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Causality: Basic hydrolysis (saponification) is an efficient method for cleaving the ester bond. The subsequent acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Methyl Protons (C3-CH₃): A singlet peak is expected around δ 2.2-2.4 ppm.

-

Methylene Protons (N1-CH₂): A singlet peak is anticipated in the region of δ 4.5-5.0 ppm.

-

Pyridazinone Ring Protons: Two doublets are expected for the vinyl protons on the pyridazinone ring, likely in the range of δ 6.8-7.5 ppm, showing coupling to each other.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically δ 10-13 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Methyl Carbon (C3-CH₃): A signal is expected around δ 20-25 ppm.

-

Methylene Carbon (N1-CH₂): A signal is anticipated in the region of δ 50-55 ppm.

-

Pyridazinone Ring Carbons: Signals for the carbon atoms of the pyridazinone ring are expected in the aromatic/vinylic region (δ 120-160 ppm). The carbonyl carbon (C6) will be the most downfield of the ring carbons. Based on data for 6-methyl-3(2H)-pyridazinone, the C3, C4, C5, and C6 carbons would be in distinct regions.[5]

-

Carbonyl Carbon (C=O of COOH): A signal is expected in the downfield region, typically δ 170-180 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹.

-

C=O Stretch (Pyridazinone Amide): A strong absorption band is expected around 1650-1680 cm⁻¹.[7]

-

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridazinone ring.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 168.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).[8] Fragmentation of the pyridazinone ring is also anticipated.

Reactivity and Potential for Further Derivatization

The chemical structure of this compound offers several avenues for further chemical modification, enhancing its potential as a scaffold in drug discovery.

Caption: Potential derivatization pathways for the title compound.

The carboxylic acid moiety is a prime site for the synthesis of a library of amide and ester derivatives. These modifications can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds with biological targets. Furthermore, the pyridazinone ring itself can undergo various substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential Therapeutic Applications: An Outlook for Drug Development

Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic activities, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][9] The presence of the acetic acid side chain in the title compound is particularly noteworthy, as this feature is also present in several non-steroidal anti-inflammatory drugs (NSAIDs) and is known to contribute to their activity.

Given the established pharmacological profile of the pyridazinone scaffold, this compound and its derivatives represent promising candidates for further investigation as:

-

Anti-inflammatory Agents: By targeting key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[9]

-

Analgesics: For the management of pain associated with inflammation.[2]

-

Anticancer Agents: Some pyridazinone derivatives have shown antiproliferative effects, suggesting potential applications in oncology.[10]

Further preclinical studies, including in vitro enzyme inhibition assays and in vivo models of inflammation and pain, are warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a synthetically accessible compound built upon the pharmacologically significant pyridazinone scaffold. This guide has outlined a robust synthetic pathway, predicted its key chemical properties, and highlighted its potential for further derivatization and therapeutic application. For researchers and drug development professionals, this compound represents a valuable starting point for the design and discovery of novel anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.

References

- Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2019;1(1):16-37.

- Gokce, M., Utku, O., Kupeli, E., Yesilada, E. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung. 2009;59(7):357-363.

- Bansal, R., Sharma, D. Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. 2022;355(8):e2200067.

- Goktas, O., et al.

- Kaur, R., et al. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry. 2017;9(13):1535-1555.

- Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. 2010;2(2):1113-1125.

- Cortes, M. J., et al. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. 2011;49(7):437-442.

-

Sharma, D., Bansal, R. Anti-inflammatory activity of pyridazinones: A review. ResearchGate. [Link]

- Vergelli, C., et al. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules. 2021;26(11):3325.

- Schepetkin, I. A., et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022;27(12):3736.

- Ibrahim, M. A., et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. 2023;139:106721.

- Abdel-Maksoud, M. S., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2136-2166.

- Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. The mass spectra of some pyridazines, pyrido-pyridazines and related compounds. Organic Mass Spectrometry. 1974;8(10):31-43.

- Heinisch, G., Holzer, W. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. 1990;28(8):729-733.

-

Supporting Information for manuscript. [Link]

- Asif, M. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. 2016;6(2):65-71.

- Holzer, W., Heinisch, G. 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Journal of Heterocyclic Chemistry. 1989;26(5):1319-1324.

-

SpectraBase. 6-hydroxy-2-phenyl-3(2H)-pyridazinone. [Link]

- Ali, T. E., et al. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

- Rejdych, A., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. 2005;744-746:139-149.

-

de Souza, M. V. N., et al. LC-MS analysis of Aconitum napellus. SciELO. [Link]

- Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. 2014;6(12):297-310.

-

NIST WebBook. Pyridazine. [Link]

- Bowie, J. H., et al. Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. 1967;20(12):2677-2690.

- Takeda, S., Nishikawa, M. A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Chemical and Pharmaceutical Bulletin. 1973;21(11):2579-2582.

- Fatisa, Y., et al. Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Trends in Sciences. 2025;22(4).

- Mizzoni, R. H., Spoerri, P. E. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. 1951;73(4):1873-1874.

- Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Benchat, N., et al. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E. 2007;63(Pt 5):o2509.

- Asif, M. Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. 2017;5(1):1-19.

-

PubChem. 3-Pyridineacetic acid. [Link]

-

Mohammadi, M., et al. 2. Physical and chemical properties of acetic acid. ResearchGate. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid and its Analogs

Authored by: A Senior Application Scientist

Foreword

The pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an ideal backbone for designing targeted therapeutics.[1] This guide provides a comprehensive overview of the known and hypothesized mechanisms of action for pyridazinone derivatives, with a specific focus on the potential pathways engaged by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this versatile chemical class.

The Pyridazinone Core: A Foundation for Diverse Bioactivity

The 3(2H)-pyridazinone ring is a six-membered heterocyclic motif containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic and structural features that are crucial for its biological function.[1] The inherent polarity and hydrogen bonding capabilities of the pyridazinone nucleus allow for robust interactions with a variety of biological targets.[1] Furthermore, the scaffold is synthetically tractable, permitting a wide range of substitutions to fine-tune pharmacological properties.[3]

Derivatives of this core have been investigated for a multitude of therapeutic applications, including:

This broad spectrum of activity underscores the importance of understanding the specific molecular mechanisms that individual pyridazinone derivatives employ.

Established Mechanisms of Action for Pyridazinone Derivatives

While the precise mechanism of this compound is not yet fully elucidated in publicly available literature, the study of its analogs provides a strong foundation for hypothesizing its biological role. Below, we explore the well-characterized mechanisms of several classes of pyridazinone-containing compounds.

Inhibition of Receptor Tyrosine Kinases: The Case of c-Met

Several pyridazinone derivatives have been identified as potent and selective inhibitors of the c-Met receptor tyrosine kinase.[5][11] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor cell proliferation, survival, migration, and invasion.

Signaling Pathway

Caption: c-Met signaling pathway and the inhibitory action of pyridazinone derivatives.

Experimental Workflow for c-Met Inhibition Analysis

Caption: Experimental workflow for characterizing c-Met kinase inhibitors.

A typical experimental approach involves an initial high-throughput screening to identify hits, followed by biochemical kinase assays to determine potency (IC50 values).[11] X-ray crystallography is then often employed to visualize the binding mode of the inhibitor within the c-Met kinase domain, guiding further optimization.[11] Finally, cell-based assays are used to confirm target engagement in a cellular context, and in vivo efficacy is evaluated in tumor xenograft models.[11]

Modulation of Neurological Pathways: MAO-B Inhibition

Certain pyridazinone derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

Mechanism of Action

Pyridazinone-based MAO-B inhibitors act competitively, binding to the active site of the enzyme and preventing the breakdown of dopamine.[8] This leads to an increase in dopaminergic signaling.

Key Experimental Protocols

-

MAO Inhibition Assay:

-

Objective: To determine the IC50 values for MAO-A and MAO-B inhibition.

-

Procedure:

-

Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

The pyridazinone compound is incubated with the enzyme at various concentrations.

-

A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added.

-

The rate of product formation is measured spectrophotometrically or fluorometrically.

-

IC50 values are calculated from the dose-response curves.[8]

-

-

-

Kinetic Studies (Lineweaver-Burk Plots):

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

-

Procedure:

-

MAO-B activity is measured at various substrate concentrations in the presence and absence of the inhibitor.

-

The data is plotted as 1/velocity versus 1/[substrate].

-

The pattern of the lines indicates the mode of inhibition.[8]

-

-

-

Reversibility Studies (Dialysis):

-

Objective: To determine if the inhibition is reversible or irreversible.

-

Procedure:

-

The enzyme is incubated with the inhibitor.

-

The mixture is then dialyzed to remove unbound inhibitor.

-

Enzyme activity is measured before and after dialysis and compared to controls. A restoration of activity indicates reversible inhibition.[8]

-

-

Quantitative Data for Selected MAO-B Inhibitors

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B vs. MAO-A | Reference |

| TR16 | 0.17 | >235.29 | [8] |

| TR2 | 0.27 | 84.96 | [8] |

Immunomodulation via ITK Inhibition

More recently, 3-oxo-2,3-dihydropyridazine derivatives have been identified as inhibitors of Interleukin-2-inducible T-cell kinase (ITK). ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway and is implicated in allergic and inflammatory diseases.

Signaling Pathway

Caption: ITK signaling pathway and its inhibition by pyridazinone derivatives.

By inhibiting ITK, these compounds can suppress the production of Th2-type cytokines like IL-4, IL-5, and IL-13, which are key drivers of allergic inflammation.[3]

Hypothesized Mechanism of Action for this compound

Given the structural features of this compound—namely the pyridazinone core, a small alkyl substitution (methyl), and an acetic acid side chain—we can propose several plausible mechanisms of action based on the established activities of its analogs.

-

Kinase Inhibition: The pyridazinone scaffold is a known hinge-binding motif for many kinases. It is highly probable that this compound targets one or more protein kinases. The acetic acid moiety could potentially interact with solvent-exposed regions or form salt bridges with basic residues in the active site. A broad-panel kinase screen would be the first step to identify potential targets.

-

Enzyme Inhibition: Similar to the MAO-B inhibitors, this compound could target other enzymes where the pyridazinone core can occupy a hydrophobic pocket and the acetic acid group can interact with the active site.

-

Metabolic Modulation: The structural similarity to endogenous metabolites could allow this compound to interfere with metabolic pathways.

A Proposed Experimental Plan to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic, multi-pronged approach is required.

Phase 1: Target Identification and In Vitro Validation

-

Broad-Panel Kinase Screen:

-

Objective: To identify potential kinase targets.

-

Methodology: Screen the compound against a large panel of recombinant human kinases (e.g., >400) at a fixed concentration (e.g., 10 µM). Measure the percent inhibition for each kinase.

-

-

Dose-Response Assays:

-

Objective: To determine the potency (IC50) for the top hits from the kinase screen.

-

Methodology: Perform biochemical assays with varying concentrations of the compound for the identified kinase targets.

-

-

Cellular Target Engagement Assays:

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context.

-

Methodology: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a cell-based reporter assay to measure target engagement.

-

Phase 2: Pathway Analysis and Cellular Effects

-

Phospho-protein Profiling:

-

Objective: To identify the signaling pathways affected by the compound.

-

Methodology: Treat relevant cell lines with the compound and perform Western blotting or mass spectrometry-based phosphoproteomics to analyze changes in the phosphorylation status of key signaling proteins downstream of the identified target.

-

-

Phenotypic Assays:

-

Objective: To assess the functional consequences of target inhibition.

-

Methodology: Conduct cell-based assays to measure effects on proliferation, apoptosis, migration, etc., depending on the hypothesized function of the target.

-

Phase 3: In Vivo Validation

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: Administer the compound to rodents and measure its concentration in plasma and tissues over time.

-

-

Efficacy Studies in Disease Models:

-

Objective: To evaluate the therapeutic potential of the compound in a relevant animal model (e.g., a tumor xenograft model if a cancer kinase is the target).

-

Methodology: Treat animals with the compound and monitor disease progression.

-

Conclusion and Future Outlook

The pyridazinone scaffold is a remarkably versatile platform for the development of novel therapeutics. While the specific mechanism of action for this compound remains to be fully elucidated, the well-documented activities of its structural relatives as kinase, enzyme, and immunomodulatory inhibitors provide a clear roadmap for future investigation. The experimental plan outlined in this guide offers a robust framework for uncovering its precise biological role and unlocking its therapeutic potential. The continued exploration of this chemical class promises to yield new and effective treatments for a wide range of human diseases.

References

-

Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(9), 1035-1058. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

-

Yousuf, M., et al. (2014). The in Vivo Metabolism of 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine in Rats. PubMed. [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3782. [Link]

-

Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602. [Link]

-

Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 117-222. [Link]

-

Abdel-rahman, H. M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(12), 1133-1152. [Link]

-

Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(23), 7349. [Link]

-

Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of Chemical Research, 42(10), 535-539. [Link]

-

Zaoui, C., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154-158. [Link]

-

LookChem. (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid. [Link]

-

Li, Y., et al. (2014). Study on the synthesis and bioactivity of pyridazinone derivatives. ResearchGate. [Link]

-

Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Sci-Hub. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2015 [sci-hub.ru]

A Technical Guide to the Biological Activity Screening of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid

Abstract

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad and potent biological activities.[1] Derivatives of this core structure have demonstrated therapeutic potential across a wide range of conditions, including inflammation, cancer, microbial infections, and cardiovascular diseases.[2][3] This technical guide provides a comprehensive framework for the biological activity screening of a specific derivative, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the compound's pharmacological profile. The guide emphasizes a tiered screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies, ensuring a thorough and efficient evaluation process.

Introduction: The Therapeutic Potential of the Pyridazinone Core

Pyridazinone and its derivatives represent a "wonder nucleus" in drug discovery due to the vast array of biological activities they exhibit.[4] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for chemical modification, enabling the synthesis of compounds with diverse pharmacological properties.[3] The established activities of pyridazinone-based compounds include:

-

Anti-inflammatory: Many pyridazinone derivatives function as non-steroidal anti-inflammatory agents (NSAIDs), often with reduced ulcerogenic side effects compared to traditional NSAIDs.[5] Some have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6]

-

Anticancer: The scaffold is found in numerous compounds with cytotoxic and antiproliferative effects against various cancer cell lines.[7] Mechanisms include the inhibition of crucial cellular pathways like PI3K/Akt and MAPK, induction of apoptosis, and cell cycle arrest.[8][9]

-

Antimicrobial: The pyridazinone core is associated with antibacterial and antifungal properties, making it a target for the development of new anti-infective agents.[1][6]

-

Cardiovascular: Certain derivatives exhibit cardiotonic, antihypertensive, and vasodilatory effects, often through the inhibition of phosphodiesterase (PDE) enzymes.[3][7]

Given this precedent, this compound, a specific analogue, warrants a systematic investigation to uncover its unique biological profile. This guide proposes a logical screening cascade designed to efficiently identify and characterize its primary activities.

The Screening Cascade: A Rationale-Driven Approach

A tiered or cascaded screening approach is the most logical and resource-efficient method for evaluating a novel compound. This strategy begins with broad, cost-effective assays to identify any significant biological "hits." Positive results from this primary screen then justify progression to more complex, expensive, and specific secondary assays to determine potency and mechanism of action.

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and determine if the compound exhibits any fundamental biological activity at reasonably high concentrations.

General Cytotoxicity Screening

A cytotoxicity assay is essential to establish a baseline for the compound's effect on cell viability. It identifies if the compound is toxic to cells and determines the concentration range for subsequent, more sensitive assays. The MTT assay is a reliable, colorimetric method for this purpose.[10]

Protocol: MTT Cytotoxicity Assay

-

Cell Preparation:

-

Seed a human cancer cell line (e.g., A549 - lung carcinoma, or MCF-7 - breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

-

Add the compound dilutions to the appropriate wells. Include vehicle-only controls (DMSO) and no-treatment controls.[12]

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

-

Data Acquisition:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Interpretation:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

A significant reduction in viability indicates cytotoxic activity. This would trigger progression to more detailed anticancer screening.

-

Antimicrobial Screening

Given the known antimicrobial potential of pyridazinones, a primary screen against representative bacterial and fungal strains is warranted.[1][13] The broth microdilution method is a standard technique for initial screening.[14]

Protocol: Broth Microdilution Antimicrobial Assay

-

Microorganism Preparation:

-

Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) adjusted to a 0.5 McFarland standard.

-

-

Plate Preparation:

-

In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.

-

Add 50 µL of the compound stock solution to the first well and perform serial dilutions across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Include positive controls (a known antibiotic like ciprofloxacin or fluconazole) and negative controls (no compound).

-

Incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Data Interpretation:

-

Visually inspect the wells for turbidity (microbial growth). The lowest concentration with no visible growth is the preliminary Minimum Inhibitory Concentration (MIC).

-

A low MIC against any of the tested organisms indicates a "hit" and justifies further, more detailed antimicrobial investigation.

-

Tier 2: Secondary & Mechanistic Screening

If a "hit" is observed in Tier 1, the next step is to confirm the activity, determine its potency (e.g., IC₅₀ or MIC₅₀), and begin to investigate the mechanism of action.

Anti-inflammatory Activity Screening

The pyridazinone core is a well-known anti-inflammatory scaffold.[15] A key mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line [mdpi.com]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB [mdpi.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, focusing on its solubility and stability. Understanding these parameters is paramount for the successful development of this compound for pharmaceutical or research applications, as they directly impact formulation, bioavailability, and shelf-life. This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols for the precise characterization of this molecule.

Introduction: The Significance of Pyridazinone Scaffolds and the Need for Rigorous Physicochemical Profiling

Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2] The subject of this guide, this compound, incorporates both the pyridazinone core and a carboxylic acid moiety, suggesting its potential as a lead compound in drug discovery.

The journey from a promising molecule to a viable therapeutic agent is contingent on a thorough understanding of its fundamental properties. Solubility and stability are not mere data points; they are the cornerstones of effective drug development. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[3] Therefore, a comprehensive assessment of these characteristics at an early stage is a critical, risk-mitigating strategy.

This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound, providing detailed methodologies that ensure data integrity and reproducibility.

Solubility Profile: From Kinetic Screening to Thermodynamic Understanding

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic efficacy. For this compound, the presence of a carboxylic acid group suggests a pH-dependent solubility profile.[4] It is crucial to quantify its solubility in a range of relevant media, from aqueous buffers that mimic physiological conditions to organic solvents used in formulation development.

Theoretical Considerations for Solubility

The Henderson-Hasselbalch equation provides a theoretical framework for understanding the pH-dependent solubility of ionizable compounds like this compound. As the pH of the medium increases above the pKa of the carboxylic acid, the compound will deprotonate, forming a more soluble carboxylate salt. Conversely, at a pH below its pKa, the less soluble, neutral form will predominate.

Experimental Determination of Solubility

Two primary types of solubility measurements are routinely employed in drug discovery and development: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[1][5] While it does not represent true equilibrium, it is invaluable for early-stage compound selection.

-

Thermodynamic Solubility: Often referred to as the "gold standard," this method measures the concentration of a compound in a saturated solution at equilibrium.[5] The shake-flask method is the most common approach for determining thermodynamic solubility and is recommended by regulatory bodies.[6]

The following table outlines the expected solubility of a related pyridazinone derivative, 6-phenylpyridazin-3(2H)-one, which can serve as a preliminary guide for solvent selection.[7]

| Solvent | Solubility Description | Rationale for Inclusion in Testing |

| Water | Weakly soluble | Essential for understanding aqueous solubility and behavior in physiological media. |

| Methanol, Ethanol, Isopropanol | Sparingly soluble | Common co-solvents in formulations. |

| Polyethylene Glycol (PEG-400) | Freely soluble | A frequently used excipient in liquid and semi-solid formulations. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | A common solvent for preparing stock solutions for in vitro assays. |

Detailed Experimental Protocols

This protocol is designed for a rapid assessment of solubility in aqueous buffers.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

-

LC-MS/MS or HPLC-UV for quantification[1]

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.[8]

-

Measure the turbidity of each well using a nephelometer.

-

For a more quantitative assessment, filter the samples through a solubility filter plate.

-

Analyze the filtrate by LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.

Causality Behind Experimental Choices:

-

The use of a 1% DMSO concentration is a standard practice to minimize the co-solvent effect on solubility.

-

A 2-hour incubation period is generally sufficient for the precipitation of poorly soluble compounds in a kinetic assay format.[8]

This protocol provides a definitive measure of equilibrium solubility.[6]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 M HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, ethanol, PEG-400)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Validated HPLC-UV method for quantification[9]

Procedure:

-

Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).

-

Add a known volume of the desired solvent (e.g., 1 mL).

-

Seal the vials and place them on an orbital shaker set to 37 °C (to mimic physiological temperature) for 24-48 hours.[6]

-

After incubation, visually inspect the vials to ensure an excess of solid material remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase and quantify the concentration using a validated HPLC-UV method.

Self-Validating System:

-

To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent.[9]

Stability Profile: Unveiling Degradation Pathways and Ensuring Product Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10] These studies, conducted under more severe conditions than accelerated stability testing, are a regulatory requirement.[11][12]

Potential Degradation Pathways

Given the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The pyridazinone ring may be susceptible to hydrolysis, particularly at extreme pH values. The ester-like linkage within the ring could be a point of cleavage.

-

Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or radical initiators.

-

Photodegradation: Aromatic heterocyclic systems can be prone to degradation upon exposure to UV light.

Experimental Design for Forced Degradation Studies

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid drug substance exposed to elevated temperatures (e.g., 80 °C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Detailed Experimental Protocol for Forced Degradation

Materials:

-

This compound

-

0.1 M HCl, 0.1 M NaOH

-

30% Hydrogen Peroxide (H₂O₂)

-

Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection)[13]

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water with H₂O₂).

-

For thermal degradation, place the solid compound in a vial in an oven.

-

For photostability, expose the solid compound and a solution to the specified light conditions.

-

Store the samples under the specified conditions for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.[14]

-

At each time point, withdraw an aliquot of the solution, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Trustworthiness of the Protocol:

-

The use of a validated stability-indicating HPLC method is crucial. This method must be able to resolve the parent compound from all significant degradation products, ensuring accurate quantification of stability.

Visualization of Experimental Workflows

Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility determination.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation stability studies.

Conclusion and Future Directions

This guide has outlined the critical importance of characterizing the solubility and stability of this compound. The provided protocols offer a robust framework for generating the high-quality data necessary for informed decision-making in a drug development program. By systematically evaluating its pH-dependent solubility and its degradation under various stress conditions, researchers can build a comprehensive physicochemical profile of this promising molecule.

Future work should focus on the isolation and structural elucidation of any significant degradation products identified during forced degradation studies. Furthermore, the solubility data generated can be used to develop and optimize formulations with enhanced bioavailability. A thorough understanding of these fundamental properties will ultimately pave the way for the successful translation of this compound from a laboratory curiosity to a potential therapeutic agent.

References

-

Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025). ResearchGate. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Publishing. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC - PubMed Central. [Link]

-

ICH Q1A(R2) Guideline. (n.d.). ICH. [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025). ACS Publications. [Link]

-

Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. [Link]

-

pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed. [Link]

-

A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). UniCH. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (n.d.). RSC Publishing. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

-

Quality Guidelines. (n.d.). ICH. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. (2023). ResearchGate. [Link]

-

pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. (2025). ResearchGate. [Link]

-

Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (n.d.). MDPI. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). ResearchGate. [Link]

-

Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

-

The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. [Link]

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2025). ResearchGate. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

-

Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (n.d.). MDPI. [Link]

-

Solubility of bio-sourced feedstocks in 'green' solvents. (2010). Memorial University Research Repository. [Link]

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. sarpublication.com [sarpublication.com]

- 3. ajrconline.org [ajrconline.org]

- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. who.int [who.int]

- 7. mdpi.com [mdpi.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ricerca.unich.it [ricerca.unich.it]

- 14. scispace.com [scispace.com]

A Spectroscopic Guide to (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Characterization and Analysis

This technical guide provides an in-depth exploration of the spectroscopic characterization of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a heterocyclic compound of interest in medicinal and chemical research.[1][2] Pyridazinone derivatives are known for a wide spectrum of biological activities, making the unambiguous confirmation of their molecular structure a critical step in drug discovery and development.[1][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the expected outcomes and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.

The structural integrity of synthesized compounds is the bedrock of reliable scientific research. In the context of novel pyridazinone derivatives, a multi-technique spectroscopic approach is not merely a procedural step but a necessary validation of molecular identity.[5] This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to both acquire and interpret high-quality data for this and structurally related compounds.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₇H₈N₂O₃) features a pyridazinone core, a six-membered ring with two adjacent nitrogen atoms, substituted with a methyl group and an N-linked acetic acid moiety.[6] Each functional group and unique proton/carbon environment will produce a characteristic signal in its respective spectrum.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5-13.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~7.80 | Doublet | 1H | H-5 (Pyridazinone) | This proton is on a carbon adjacent to a carbonyl group (C6) and a double bond, leading to significant deshielding. It will be coupled to H-4. |

| ~7.05 | Doublet | 1H | H-4 (Pyridazinone) | This proton is part of the vinyl system of the pyridazinone ring and will be coupled to H-5. |

| ~4.80 | Singlet | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to a nitrogen atom and a carbonyl group (from the acetic acid moiety), resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |

| ~2.25 | Singlet | 3H | -CH₃ (Methyl) | The methyl protons are attached to the pyridazinone ring. This region is typical for methyl groups on an aromatic or vinylic system.[7] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display seven signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this downfield region. |

| ~160.0 | C=O (C6, Pyridazinone) | The amide-like carbonyl carbon within the pyridazinone ring is also significantly deshielded.[7] |

| ~145.0 | C-3 (Pyridazinone) | This carbon is attached to a nitrogen and a methyl group and is part of a double bond, placing it in the aromatic/vinylic region. |

| ~135.0 | C-5 (Pyridazinone) | This is a vinylic carbon adjacent to the ring carbonyl, resulting in a downfield shift. |

| ~130.0 | C-4 (Pyridazinone) | This vinylic carbon is expected to be slightly more shielded than C-5. |

| ~50.0 | -CH₂- (Methylene) | The methylene carbon is attached to a nitrogen atom, causing a significant downfield shift from a typical aliphatic carbon. |

| ~19.0 | -CH₃ (Methyl) | The methyl carbon is expected in the typical aliphatic region.[7] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is a plot of transmittance versus wavenumber.

-

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) | The O-H bond of a carboxylic acid appears as a very broad absorption band due to strong intermolecular hydrogen bonding. |

| ~1720 | C=O stretch | Carboxylic Acid (-COOH) | This strong, sharp peak is characteristic of the carbonyl group in a carboxylic acid. |

| ~1660 | C=O stretch | Amide/Lactam (Pyridazinone) | The carbonyl group within the pyridazinone ring is conjugated and has amide character, causing its absorption to appear at a slightly lower frequency than a typical ketone.[3] |

| ~1600 & ~1475 | C=C & C=N stretch | Pyridazinone Ring | These absorptions are characteristic of the double bonds within the heterocyclic ring. |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) | These signals correspond to the stretching vibrations of the methyl and methylene groups. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.

Experimental Protocol: MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is ideal for this type of polar, non-volatile molecule. ESI is a soft ionization technique that typically keeps the molecule intact.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to determine which provides a better signal.

-

For positive mode, expect to see the protonated molecule [M+H]⁺.

-

For negative mode, expect the deprotonated molecule [M-H]⁻.

-

To gain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.

-

Predicted Mass Spectrum (ESI)

The molecular weight of this compound is 168.15 g/mol .[8]

-

Positive Ion Mode: The base peak is expected to be the protonated molecule, [M+H]⁺ at m/z 169.06 .[6] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 191.04, may also be observed.[6]

-

Negative Ion Mode: The deprotonated molecule, [M-H]⁻ at m/z 167.05 , is expected to be prominent.[6]

Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the [M+H]⁺ ion would provide valuable structural confirmation. A primary and highly favorable fragmentation pathway involves the loss of the elements of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the carboxylic acid group.

Caption: A plausible fragmentation pathway for [M+H]⁺.

Interpretation of Fragmentation:

-

Loss of H₂O (m/z 151): A common loss from carboxylic acids.

-

Loss of CO₂ (m/z 125): Decarboxylation is a characteristic fragmentation for protonated carboxylic acids.

-

Loss of the acetic acid radical (m/z 110): Cleavage of the N-CH₂ bond would result in the protonated 3-methyl-6-oxo-pyridazine fragment.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. While this guide presents predicted data based on established chemical principles and literature precedents for related structures, experimental verification remains the gold standard.[1][3][9] The protocols and interpretive logic detailed herein offer a robust framework for researchers to confidently acquire, analyze, and confirm the spectroscopic identity of this and other novel pyridazinone derivatives, ensuring the scientific integrity of their work.

References

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

(PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC - NIH. [Link]

-

Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Repositorio UC. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

(3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. PubChem. [Link]

-

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. NIH. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.uc.cl [repositorio.uc.cl]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 7. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Core Starting Materials and Strategic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthetic routes to this key molecule, with a primary focus on the selection and utilization of core starting materials. We will dissect the strategic considerations behind the construction of the 3-methyl-pyridazinone core and the subsequent functionalization to introduce the acetic acid moiety. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical approach to devising a synthetic strategy for this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials, revealing the key bond formations and strategic intermediates.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights a convergent synthesis. The primary disconnection breaks the bond between the pyridazinone nitrogen and the acetic acid group, pointing to an N-alkylation reaction. This reveals the core intermediate, 3-methyl-6(1H)-pyridazinone . Further deconstruction of this intermediate via a cyclocondensation reaction leads to two readily available starting materials: levulinic acid (or a derivative) and hydrazine .

Synthesis of the Core Intermediate: 3-Methyl-6(1H)-pyridazinone